molecular formula C9H8F3NO B1305673 2-Methyl-3-(trifluoromethyl)benzamide CAS No. 251651-26-0

2-Methyl-3-(trifluoromethyl)benzamide

Cat. No.: B1305673
CAS No.: 251651-26-0
M. Wt: 203.16 g/mol
InChI Key: KIFNHEQJQVNAQB-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzamide has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 2-Methyl-3-(trifluoromethyl)benzamide is not available, general precautions include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

2-Methyl-3-(trifluoromethyl)benzamide is mainly used as an important intermediate in organic synthesis . It can be used for the synthesis of drugs, pesticides, and functional molecules, indicating a wide range of application fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium on carbon catalyst. The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm of hydrogen for 16 hours . The product is then purified using flash column chromatography with hexanes/ethyl acetate as the eluent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

    2-Trifluoromethylbenzamide: Similar structure but lacks the methyl group at the second position.

    4-(Trifluoromethyl)benzamide: The trifluoromethyl group is positioned differently on the benzene ring.

    3-(Trifluoromethyl)benzylamine: Contains an amine group instead of an amide

Uniqueness: 2-Methyl-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNHEQJQVNAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379593
Record name 2-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251651-26-0
Record name 2-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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